molecular formula C11H11ClFNO B8133969 (2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

(2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B8133969
M. Wt: 227.66 g/mol
InChI Key: ATSCJGPRGDEOKG-AATRIKPKSA-N
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Description

(2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a combination of halogenated aromatic and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluoroaniline and dimethylamine.

    Formation of Enone: The key step involves the formation of the enone moiety through a condensation reaction between the aromatic amine and a suitable aldehyde or ketone under basic conditions.

    Reaction Conditions: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the enone can yield alcohols or alkanes.

    Substitution: The halogenated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (2E)-1-(5-Chloro-3-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (2E)-1-(5-Chloro-2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

(2E)-1-(5-CHloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of halogenated aromatic and enone functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(5-chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSCJGPRGDEOKG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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